molecular formula C12H14N2O2 B13008486 tert-Butyl (2-ethynylpyridin-4-yl)carbamate

tert-Butyl (2-ethynylpyridin-4-yl)carbamate

Cat. No.: B13008486
M. Wt: 218.25 g/mol
InChI Key: XLWFAJCPHKZJBW-UHFFFAOYSA-N
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Description

tert-Butyl (2-ethynylpyridin-4-yl)carbamate: is an organic compound with a molecular formula of C12H14N2O2. It is a derivative of pyridine, featuring an ethynyl group at the 2-position and a tert-butyl carbamate group at the 4-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-ethynylpyridin-4-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-pyridinecarboxylic acid as the starting material.

    Formation of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of 2-bromo-4-pyridinecarboxylic acid with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.

    Protection of Amino Group: The amino group is protected by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (2-ethynylpyridin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-ethynylpyridin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is explored for its potential as a ligand in the development of enzyme inhibitors. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-ethynylpyridin-4-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group provides stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpyridin-2-yl)carbamate
  • tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate
  • tert-Butyl (4-ethynylpyridin-2-yl)carbamate

Uniqueness

tert-Butyl (2-ethynylpyridin-4-yl)carbamate is unique due to the presence of both the ethynyl and carbamate groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and biological interactions, making it valuable in diverse research and industrial applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-(2-ethynylpyridin-4-yl)carbamate

InChI

InChI=1S/C12H14N2O2/c1-5-9-8-10(6-7-13-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15)

InChI Key

XLWFAJCPHKZJBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#C

Origin of Product

United States

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